2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
CAS No.: 1185150-05-3
Cat. No.: VC7129795
Molecular Formula: C26H32N4O2S
Molecular Weight: 464.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185150-05-3 |
|---|---|
| Molecular Formula | C26H32N4O2S |
| Molecular Weight | 464.63 |
| IUPAC Name | 2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H32N4O2S/c1-18(2)19-5-9-21(10-6-19)27-23(31)17-33-25-24(20-7-11-22(32-4)12-8-20)28-26(29-25)13-15-30(3)16-14-26/h5-12,18H,13-17H2,1-4H3,(H,27,31) |
| Standard InChI Key | AUGVJYXBCZSCJM-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)OC |
Introduction
2-{[3-(4-Methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with significant potential in pharmaceutical research. The compound is recognized for its unique spirocyclic structure and functional groups that contribute to its biological activity and chemical reactivity.
Structural Features
The molecular structure of this compound consists of:
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Triazaspiro Framework - A bicyclic system with three nitrogen atoms contributing to potential biological activity.
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Thioamide Group - Contains sulfur linked to an acetamide moiety, influencing both reactivity and stability.
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Substituted Aromatic Rings - Methoxy and isopropyl substituents enhance solubility and may affect pharmacokinetics.
Synthesis
The synthesis of this compound involves multi-step organic reactions:
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Formation of the triazaspiro core through cyclization reactions.
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Introduction of the sulfanyl group via thiolation processes.
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Coupling with the acetamide moiety under controlled conditions.
Key parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Biological Activity
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The triazaspiro framework may facilitate binding to biological targets such as enzymes or receptors.
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Functional groups like methoxy and thioamide likely contribute to hydrogen bonding or π-stacking interactions.
This compound has potential applications in medicinal chemistry, particularly in drug discovery for diseases involving nitrogen-containing biological pathways.
Potential Applications
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Pharmaceutical Research:
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The spirocyclic structure offers a novel scaffold for drug design.
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Potential lead compound for targeting enzymes or receptors due to its unique geometry and electronic properties.
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Medicinal Chemistry:
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Development of drugs with enhanced bioactivity and reduced side effects.
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Insights into designing spiro-based therapeutics.
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Comparative Data Table
Below is a comparison of this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-{[3-(4-Methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide | CHNOS | 464.63 | Methoxy, thioamide |
| 3-(2-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | CHNO | 259.30 | Methoxy |
| 2-{(3-(4-Methoxyphenyl)-8-methyl)}thio-N-(p-tolyl)acetamide | CHNOS | 436.60 | Methoxy, thioamide |
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